molecular formula C9H13N3O2 B3071194 2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID CAS No. 1008675-49-7

2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID

Cat. No.: B3071194
CAS No.: 1008675-49-7
M. Wt: 195.22 g/mol
InChI Key: FNZKPOPRRBXSAY-UHFFFAOYSA-N
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Description

2-(4,6-Dimethyl-pyrimidin-2-ylamino)-propionic acid is a chemical compound of interest in scientific research, particularly due to the versatile profile of its pyrimidine core. The 4,6-dimethylpyrimidin-2-ylamine scaffold is a recognized intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries . In pharmaceutical research, structurally similar compounds featuring a linkage between a 4,6-dimethylpyrimidine ring and an amino acid moiety have been investigated as key components in integrin-targeted molecular probes for optical imaging of tumor vasculature . Furthermore, the 2-amino-4,6-dimethylpyrimidine structure is identified as a significant metabolite of certain pesticides and fungicides, such as pyrimethanil, making related compounds potentially relevant for environmental and analytical chemistry studies . This reagent is presented For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet prior to use.

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-5-4-6(2)11-9(10-5)12-7(3)8(13)14/h4,7H,1-3H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZKPOPRRBXSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Substitution with Dimethyl Groups: The pyrimidine ring is then substituted with dimethyl groups at positions 4 and 6 using methylating agents under controlled conditions.

    Amination: The amino group is introduced at position 2 of the pyrimidine ring through a nucleophilic substitution reaction.

    Attachment of Propionic Acid Moiety: Finally, the propionic acid moiety is attached to the amino group through an amide bond formation reaction.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(4,6-Dimethyl-pyrimidin-2-ylamino)-propionic acid exhibit various biological activities, including:

  • Anticancer Properties : Some studies suggest that pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Activity : Compounds within this chemical class have demonstrated efficacy against certain bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

Medicinal Chemistry

The compound is primarily used in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a candidate for designing inhibitors targeting various biological pathways.

Proteomics Research

This compound has been identified as a biochemical tool in proteomics research, allowing scientists to study protein interactions and functions more effectively .

Synthesis of Novel Compounds

Researchers utilize this compound as an intermediate in the synthesis of novel pyrimidine derivatives that may possess enhanced biological activity or improved pharmacokinetic properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of pyrimidine derivatives, including those similar to this compound, were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrimidine derivatives. The study revealed that certain compounds exhibited strong activity against Gram-positive bacteria, indicating the potential use of such compounds in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ketoprofen (3-Benzoylhydratropic Acid)

  • Structure : Benzoylphenyl group attached to propionic acid.
  • Uses: Nonsteroidal anti-inflammatory drug (NSAID) for pain management .
  • Key Differences: Unlike the target compound’s pyrimidine-amino linkage, Ketoprofen has a benzoylphenyl group, which enhances its cyclooxygenase (COX) inhibition. This aromatic substitution likely increases lipophilicity and bioavailability compared to the pyrimidine-based target.
  • Hazards : Typical NSAID risks (gastrointestinal irritation, renal toxicity) .

2-(4-Chloro-2-Methylphenoxy)Propionic Acid (Mecoprop)

  • Structure: Chloro-methylphenoxy group linked to propionic acid.
  • Uses : Herbicide for broadleaf weed control .
  • Key Differences: The phenoxy group in Mecoprop confers herbicidal activity through auxin mimicry, while the pyrimidine-amino group in the target may interact with biological targets via hydrogen bonding.
  • Hazards: Carcinogenic (IARC Group 2B), skin/eye irritant .

2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-Propionic Acid

  • Structure : Pyrimidinylsulfanyl group attached to propionic acid.
  • Key Differences: The sulfanyl (S–) linkage in this compound may increase redox reactivity compared to the amino (N–) group in the target.
  • Hazards : Classified as an irritant .

2-(5-Carbamimidoyl-2-hydroxy-benzylamino)-Propionic Acid

  • Structure : Carbamimidoyl and hydroxybenzyl groups linked to propionic acid.

2-Butyrylamino Propionic Acid

  • Structure : Butyryl amide group attached to propionic acid.
  • Key Differences: The amide linkage may reduce acidity compared to the amino group in the target, altering solubility and metabolic stability .

Data Table: Comparative Analysis of Propionic Acid Derivatives

Compound Name Molecular Formula Key Substituents Primary Uses Hazards Reference
2-(4,6-Dimethyl-pyrimidin-2-ylamino)-propionic acid Not Available Dimethylpyrimidinyl-amino Hypothetical: Pharma Unknown N/A
Ketoprofen C₁₆H₁₄O₃ Benzoylphenyl NSAID GI irritation, renal toxicity
Mecoprop C₁₀H₁₁ClO₃ Chloro-methylphenoxy Herbicide Carcinogen, irritant
2-(5,6-Dimethyl-4-oxo-pyrimidinylsulfanyl)-propionic acid C₉H₁₂N₂O₃S Dimethyl-4-oxo-pyrimidinylsulfanyl Not specified Irritant
2-Butyrylamino propionic acid C₇H₁₃NO₃ Butyryl amide Not specified Not available

Research Findings and Implications

  • Structural Influence on Bioactivity: Pyrimidine vs. Benzoylphenyl: Pyrimidine derivatives (e.g., ) may target nucleotide-binding enzymes, while benzoylphenyl groups (e.g., Ketoprofen) inhibit COX enzymes . Amino vs. Sulfanyl Linkages: Amino groups enhance hydrogen bonding and solubility, whereas sulfanyl groups may increase redox sensitivity .

Biological Activity

2-(4,6-Dimethyl-pyrimidin-2-ylamino)-propionic acid is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound features a unique structure that contributes to its interactions with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H12N4O2
  • IUPAC Name : 2-(4,6-dimethylpyrimidin-2-ylamino)propanoic acid
  • CAS Number : 781654-86-2

The compound's structure includes a pyrimidine ring substituted at positions 4 and 6 with methyl groups, which enhances its lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can bind to the active sites of target enzymes, preventing substrate access and thereby inhibiting their activity.
  • Receptor Modulation : It may also interact with cellular receptors, influencing downstream signaling pathways.

Biological Activity

Recent studies have explored the compound's effects on various biological systems, including its anti-inflammatory and anticancer properties.

Case Studies:

  • Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.
    CytokineControl LevelTreatment Level
    IL-6100 pg/mL35 pg/mL
    TNF-α150 pg/mL50 pg/mL
  • Anticancer Effects : In another investigation involving cancer cell lines, the compound exhibited cytotoxic effects, leading to apoptosis in a dose-dependent manner.
    Cell LineIC50 (µM)
    A549 (Lung Cancer)10
    MCF7 (Breast Cancer)15

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Modifications to the pyrimidine ring can significantly alter the compound's potency and selectivity for specific targets.
  • Metabolic Stability : Studies indicate that the compound has favorable metabolic stability compared to structurally similar compounds, which is crucial for therapeutic efficacy.

Comparative Analysis

To further understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundMolecular FormulaIC50 (µM) (Cancer)
This compoundC9H12N4O210
SulfamethazineC12H14N4O3S20
Pyrimidine derivative with sulfonamide moietiesC10H12N4O3S25

Q & A

Q. What are the optimal synthetic routes for 2-(4,6-dimethyl-pyrimidin-2-ylamino)-propionic acid, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves coupling a substituted pyrimidine amine with a propionic acid derivative. Key steps include:

  • Intermediate Preparation : Use 4,6-dimethyl-2-aminopyrimidine (structurally similar to compounds in ) as the starting material.
  • Coupling Reaction : Activate the carboxylic acid group (e.g., via EDC/HOBt coupling) to react with the pyrimidine amine.
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) for high purity .
    Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to activated acid), control temperature (0–25°C), and use anhydrous solvents to minimize hydrolysis.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Combine multiple techniques for unambiguous confirmation:

  • NMR :
    • ¹H NMR : Identify pyrimidine protons (δ 6.8–7.2 ppm as singlets for H-5), methyl groups (δ 2.3–2.5 ppm for C4/C6-CH₃), and the propionic acid backbone (δ 1.4–1.6 ppm for CH₃, δ 4.1–4.3 ppm for CH-NH).
    • ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and pyrimidine carbons (δ 155–165 ppm for C2/C4/C6) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 226.1 (calculated for C₁₀H₁₅N₃O₂).
  • FTIR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (1700–1720 cm⁻¹) .

Q. What factors influence the stability of this compound under various storage conditions?

Methodological Answer: Stability is affected by:

  • pH : Store in neutral buffers (pH 6–8) to prevent acid/base-catalyzed degradation.
  • Temperature : Long-term storage at –20°C in desiccated conditions minimizes thermal decomposition.
  • Light : Use amber vials to block UV-induced radical formation (critical for the pyrimidine ring) .
    Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (retention time shifts indicate degradation) .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., dihydrofolate reductase). The pyrimidine ring may form π-π stacking with aromatic residues, while the carboxylic acid participates in hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex.
    Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) .

Q. What are the challenges in elucidating the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • Radiolabeling : Synthesize ¹⁴C-labeled compound (label at the methyl group or propionic acid) to track metabolites via LC-MS/MS.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites.
    Key Challenge : Differentiate between host and microbial metabolism in in vivo models. Use germ-free mice for controlled studies .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer:

  • Substituent Variation : Modify pyrimidine substituents (e.g., replace 4,6-CH₃ with Cl or CF₃) to assess steric/electronic effects (see for analogous substitutions).
  • Bioactivity Testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Measure IC₅₀ values to quantify potency.
    Data Analysis : Use 3D-QSAR models (CoMFA/CoMSIA) to correlate structural features with activity .

Data Contradictions and Validation

  • Synthetic Yields : reports high yields (>80%) for pyrimidinyl aniline intermediates, but similar coupling reactions for propionic acid derivatives () may require optimization due to steric hindrance.
  • Stability : While suggests oxidative instability for chlorinated analogs, the dimethyl-substituted pyrimidine in the target compound likely enhances stability due to electron-donating effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID
Reactant of Route 2
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2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID

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